2-{[5-(4-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide
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Overview
Description
2-{[4-ALLYL-5-(4-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a triazole ring, a bromophenyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ALLYL-5-(4-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps, starting with the formation of the triazole ring This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ALLYL-5-(4-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on modifying the structure to enhance these activities and understand the underlying mechanisms.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for further investigation in drug discovery programs.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-{[4-ALLYL-5-(4-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and hydrazide moiety can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ALLYL-5-(4-TERT-BUTYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-BROMOPHENYL)ACETAMIDE
- 2-{[4-ALLYL-5-(4-TERT-BUTYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{[4-ALLYL-5-(4-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20BrN5O2S |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C21H20BrN5O2S/c1-3-12-27-19(16-6-8-17(22)9-7-16)24-26-21(27)30-14(2)20(29)25-23-13-15-4-10-18(28)11-5-15/h3-11,13-14,28H,1,12H2,2H3,(H,25,29)/b23-13+ |
InChI Key |
MRGJZJQJEXRINR-YDZHTSKRSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)O)SC2=NN=C(N2CC=C)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)O)SC2=NN=C(N2CC=C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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